molecular formula C22H26N2O3S B2899104 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1704612-17-8

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2899104
CAS No.: 1704612-17-8
M. Wt: 398.52
InChI Key: FHEZPUGOUTUKOZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the carboxamide group: This can be accomplished through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its bicyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl groups.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or modulation of the target’s activity. The phenylsulfonyl group can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds, such as tropane derivatives and other azabicyclo compounds.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups can exhibit comparable reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its bicyclic core, coupled with the phenylsulfonyl and carboxamide groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15-8-9-17(12-16(15)2)23-22(25)24-18-10-11-19(24)14-21(13-18)28(26,27)20-6-4-3-5-7-20/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEZPUGOUTUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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